
TL 13-27
Descripción
Overview of Targeted Protein Degradation Modalities in Chemical Biology
Several modalities have been developed within the TPD field to induce protein degradation. The most prominent among these are Proteolysis-Targeting Chimeras (PROTACs). researchgate.netacs.org Other approaches include molecular glues, which promote direct interaction between an E3 ligase and a POI, and other proximity-inducing molecules or strategies like lysosome-targeting chimeras (LYTACs) or hydrophobic tagging (HyT). nih.govresearchgate.netacs.org These diverse modalities share the common goal of hijacking endogenous cellular machinery to remove target proteins. nih.govnih.govnih.gov The development and study of these modalities are central to modern chemical biology, providing powerful tools for both basic research and therapeutic development. nih.govnih.govresearchgate.net
Principles and Mechanistic Basis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules typically composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (E3RL), and a chemical linker connecting the two ligands. nih.govnih.govnih.govpromegaconnections.com The fundamental principle of PROTACs is to bring the POI and the E3 ligase into close spatial proximity. nih.govnih.govdundee.ac.ukpromegaconnections.com This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme, guided by the E3 ligase, onto lysine residues of the POI. nih.govnih.govpromegaconnections.com Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. nih.govnih.govpromegaconnections.com Unlike traditional inhibitors, PROTACs act catalytically; a single PROTAC molecule can mediate the ubiquitination and degradation of multiple copies of the target protein. nih.govdundee.ac.uktocris.comwindows.netrndsystems.com This event-driven mechanism allows PROTACs to achieve potent and sustained protein knockdown, often at sub-stoichiometric concentrations relative to the target protein. nih.govdundee.ac.uktocris.comwindows.netrndsystems.com
Propiedades
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOUFCVVMSZNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53ClN10O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Design and Functional Characterization of Tl 13-27 As a Negative Control
Developmental Origin of TL 13-27: Derivation from the Multi-Kinase Degrader TL 12-186
TL 12-186 is a PROTAC molecule that targets a range of cyclin-dependent kinases (CDKs) and other kinases for ubiquitination and proteasomal degradation bio-techne.comguidetopharmacology.orgmedchemexpress.comtocris.comtargetmol.comnih.gov. It is comprised of a multi-kinase inhibitor moiety linked to a cereblon (CRBN) E3 ubiquitin ligase ligand, specifically pomalidomide bio-techne.comguidetopharmacology.orgtocris.comnih.gov. TL 12-186 binds to kinases via the NVP-TAE684 (TAE-684) derived multi-kinase inhibitor and engages cereblon through the pomalidomide moiety guidetopharmacology.org.
This compound is synthesized as a negative control for TL 12-186 tocris.combio-techne.combio-techne.comrndsystems.comwoongbee.combocsci.com. This indicates that this compound is structurally related to TL 12-186, originating from the same developmental pathway but with a key modification to abrogate its degrading function.
Structural Modification Strategy for this compound: Disruption of E3 Ubiquitin Ligase Interaction
The core strategy behind the structural modification of TL 12-186 to create this compound involves disrupting the interaction with the E3 ubiquitin ligase, Cereblon (CRBN) nih.gov. PROTACs like TL 12-186 function by bringing the target protein and an E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein and marking it for degradation by the proteasome bocsci.comwindows.netmdpi.com. By modifying the E3 ligase binding element, this compound is designed to prevent the formation of this crucial ternary complex, thereby inhibiting the degradation process windows.net.
Specifically, this compound is synthesized by replacing the glutarimide moiety on pomalidomide, which is the CRBN-recruiting part of TL 12-186, with a δ-lactam moiety nih.gov. This targeted alteration is intended to abolish or significantly reduce the binding affinity for CRBN.
Absence of Cereblon (CRBN) E3 Ubiquitin Ligase Binding by this compound
Research findings confirm that the structural modification in this compound leads to a significant loss of affinity for Cereblon (CRBN) nih.gov. While TL 12-186 displays potent binding to CRBN with an IC50 of 12 nM in an AlphaScreen engagement assay, the negative control this compound demonstrates much lower affinity, with an IC50 of 5.5 μM in the same assay nih.gov. This substantial difference in binding affinity validates the effectiveness of the structural modification strategy in disrupting the interaction with CRBN.
The absence of significant CRBN binding by this compound is critical to its function as a negative control, ensuring that any observed biological effects in experiments using TL 12-186 are due to CRBN-mediated degradation and not simply off-target interactions or kinase inhibition alone.
Retention of Kinase Inhibitor Moiety in this compound
Despite the modification to the E3 ligase binding element, this compound retains the kinase inhibitor moiety derived from NVP-TAE684 guidetopharmacology.orgnih.gov. This is a key aspect of its design as a negative control. By keeping the kinase-binding part of the molecule intact, this compound can still interact with the same kinases as TL 12-186 nih.gov. This allows researchers to use this compound to control for the effects of kinase inhibition independently of targeted degradation.
Here is a summary of the binding data for TL 12-186 and this compound with CRBN:
Compound | Target | Assay | IC50 | Citation |
TL 12-186 | CRBN | AlphaScreen Engagement | 12 nM | nih.gov |
This compound | CRBN | AlphaScreen Engagement | 5.5 μM | nih.gov |
This table clearly illustrates the significant reduction in CRBN binding affinity for this compound compared to TL 12-186, supporting its role as a negative control for CRBN-mediated degradation.
Methodological Applications of Tl 13-27 in Dissecting Protac Mechanisms of Action
Utilization in Quantitative Proteomics for Differentiating Degradation-Dependent Versus Independent Effects
Quantitative proteomics is a powerful approach to globally assess changes in protein abundance within cells following a specific treatment. When applied to PROTAC research, it can identify which proteins are degraded and evaluate the specificity of the degrader molecule. nih.govnih.gov However, changes in protein levels can arise from various factors beyond proteasomal degradation, including altered transcription, translation, or autophagy. nih.gov The inclusion of a non-degrading control like TL 13-27 is essential to differentiate true degradation events from these other regulatory mechanisms or direct effects of the non-degrading portion of the PROTAC. nih.govmims.com
Studies employing quantitative multiplexed proteomics have utilized this compound as a control to measure changes in protein abundance in an unbiased manner. mims.com By comparing treatment with the active degrader TL 12-186 to controls including vehicle and this compound, researchers can specifically identify proteins whose downregulation is dependent on CRBN recruitment and subsequent degradation, rather than other effects. mims.com For example, in a study using MOLM-14 cells, relative protein abundance was calculated using linear models comparing cells treated with TL 12-186 to both DMSO and this compound controls. mims.com This approach allowed for the identification of kinases and other proteins significantly downregulated specifically by the active degrader. mims.com
Ubiquitin remnant proteomics, also known as diGly proteomics, is a mass spectrometry-based technique used to identify and quantify ubiquitination sites on proteins. nih.govguidetopharmacology.orgtocris.comguidetomalariapharmacology.org This method relies on the characteristic di-glycine (Gly-Gly) remnant that remains attached to a lysine residue after trypsin digestion of ubiquitinated proteins. nih.govguidetopharmacology.orgtocris.comguidetomalariapharmacology.org Enrichment for these K-ε-GG peptides using specific antibodies allows for the proteome-wide mapping and quantification of ubiquitination events. nih.govguidetopharmacology.orgtocris.comguidetomalariapharmacology.org
Integrating this compound as a control within ubiquitin remnant proteomics workflows provides crucial insights into the mechanism of PROTAC-induced degradation. nih.gov By comparing the ubiquitination profiles in cells treated with an active degrader (like TL 12-186) versus the non-degrading control (this compound), researchers can identify proteins that are specifically targeted for ubiquitination in a PROTAC-dependent manner. nih.gov Increased ubiquitination of a target protein in the presence of the active degrader, but not this compound, strongly indicates that the ubiquitination is a direct consequence of the PROTAC bringing the target protein into proximity with the E3 ligase. nih.gov This helps to confirm the on-target mechanism of the PROTAC and can also reveal potential off-target ubiquitination events induced by the active compound that are absent with the control. nih.gov
The application of this compound in total proteome analysis allows for comprehensive comparative studies that distinguish between protein depletion due to degradation and other effects. nih.govmims.com By treating cells with the active PROTAC (TL 12-186), this compound, and control vehicle (e.g., DMSO), researchers can analyze the resulting proteome profiles. nih.govmims.com Proteins that show significant downregulation upon treatment with the active PROTAC but not with this compound are strong candidates for being substrates of PROTAC-mediated degradation. mims.com Conversely, proteins whose levels are affected similarly by both the active PROTAC and this compound may be influenced by the shared kinase inhibitor moiety or other degradation-independent effects. mims.com This comparative approach, using this compound as a baseline for non-degradation effects, is vital for accurate interpretation of total proteome data in the context of PROTAC research. mims.com
Integration within Ubiquitin Remnant Proteomics Workflows
Discernment of Direct Kinase Inhibition from Ubiquitin-Proteasome System-Mediated Degradation using this compound
A key challenge in studying PROTACs that target enzymes like kinases is distinguishing the functional consequences of degrading the protein from those of simply inhibiting its enzymatic activity. Since this compound contains the same kinase-binding ligand as TL 12-186 but lacks the ability to recruit CRBN and induce degradation, it is an ideal tool for this discernment. nih.govmims.com
By comparing the phenotypic effects and downstream pathway modulation induced by TL 12-186 versus this compound, researchers can attribute specific outcomes to either kinase degradation or kinase inhibition. mims.com For instance, if a particular cellular effect (e.g., inhibition of proliferation) is observed with TL 12-186 but not, or to a lesser extent, with this compound at comparable concentrations, it suggests that the effect is primarily driven by the degradation of the target kinase rather than its mere inhibition. mims.com Conversely, if both compounds elicit similar effects, the outcome is likely attributable to the kinase inhibitory activity. mims.com Studies comparing the antiproliferative activity of TL 12-186, its parental kinase inhibitor TL 13-87, and this compound in wild-type and CRBN knockout cell lines have demonstrated how this compound helps confirm CRBN-dependent degrader function and distinguish it from the effects of the kinase inhibitor alone. mims.com
Employment in In Vitro Cellular Assays for PROTAC Specificity Validation
In vitro cellular assays are fundamental for evaluating the efficacy and specificity of PROTACs before moving to more complex studies. This compound is frequently employed in these assays as a negative control to validate that observed effects are indeed mediated by targeted protein degradation and to assess potential degradation-independent activities. nih.govmims.com
A primary application of this compound in cellular assays is in assessing the efficacy of target protein degradation by active PROTACs in various cell lines. Techniques such as Western blotting are commonly used to quantify the levels of target proteins after treatment with different compounds. nih.gov By treating cells with varying concentrations of the active PROTAC (e.g., TL 12-186) and a fixed concentration of this compound, researchers can demonstrate that the reduction in target protein levels is specific to the presence of the active degrader and is not observed with the non-degrading control. nih.govmims.com
For example, Western blot analysis has been used to confirm the degradation of kinases like AURKA and ITK in MOLT-4 cells treated with TL 12-186, but not with this compound. nih.gov This provides visual and quantitative evidence that the degradation is dependent on the PROTAC's ability to induce proteasomal degradation, which this compound lacks. nih.govmims.com Proliferation assays also utilize this compound as a control to show that the anti-proliferative effects of a PROTAC are linked to its degradation activity. mims.com
Analytical Frameworks and Interpretive Considerations for Studies Employing Tl 13-27
Experimental Design Principles for Comparative Analysis with Active PROTACs (e.g., TL 12-186)
Comparative studies utilizing TL 13-27 alongside active PROTACs like TL 12-186 are essential for validating the on-target degradation mechanism. A typical experimental design involves treating cells or biological systems with varying concentrations of both the active PROTAC (TL 12-186) and the negative control (this compound). nih.gov This allows for the assessment of dose-dependent effects attributable to degradation. Experiments should include appropriate vehicle controls (e.g., DMSO) to account for solvent effects. biorxiv.org
Key experimental readouts in such comparative analyses often include:
Protein Level Analysis: Western blotting or quantitative proteomics (e.g., using Tandem Mass Tag (TMT)) can directly measure the reduction in target protein levels upon treatment with the active PROTAC compared to the negative control and vehicle. nih.govbiorxiv.orgnih.gov Significant target protein depletion observed with TL 12-186 but not with this compound provides strong evidence for degradation-specific activity. nih.gov
Ternary Complex Formation Assays: Techniques like AlphaScreen or other binding assays can confirm the ability of the active PROTAC (TL 12-186) to induce the formation of a complex between the target protein and the E3 ligase (CRBN), while demonstrating the inability of this compound to do so. nih.govguidetopharmacology.org
Statistical Approaches for Validating Mechanistic Conclusions Drawn from this compound Data
Analysis of Variance (ANOVA): ANOVA can be used to compare the effects of different treatments (active PROTAC, negative control, vehicle) on protein levels or phenotypic responses. oup.comnaturalspublishing.com This helps determine if there are statistically significant differences between the groups.
Student's t-tests: Paired or unpaired t-tests can be used for pairwise comparisons, for example, comparing target protein levels in TL 12-186-treated cells versus this compound-treated cells. biorxiv.orgoup.com
Dose-Response Curve Analysis: Fitting dose-response curves to degradation or functional data allows for the determination of EC50 or IC50 values. Comparing the potency of TL 12-186 and this compound in inducing degradation or phenotypic effects provides quantitative evidence of the degradation-dependent activity. nih.gov A significant difference in potency, with TL 12-186 being substantially more potent in inducing the desired effect, supports its mechanism of action. nih.gov
Volcano Plots: In proteomic studies, volcano plots can visualize the fold change in protein abundance against the statistical significance (p-value) when comparing active PROTAC treatment to controls (including this compound). biorxiv.org Proteins that are significantly downregulated by TL 12-186 but not by this compound are strong candidates for bona fide degradation targets. biorxiv.org
Statistical significance is typically assessed using p-values, with common thresholds like P < 0.05, P < 0.01, or P < 0.001. oup.com Effect size measures and confidence intervals should also be considered to provide a more complete picture of the magnitude and precision of the observed effects. taylorfrancis.com
Interpretation of Phenotypic Responses in the Presence of this compound
Conversely, if this compound elicits a similar phenotypic response to the active PROTAC, it suggests that the observed phenotype may be due to off-target effects of the molecule's components (e.g., the kinase inhibitor or E3 ligase ligand moieties) or other non-degradation mechanisms. In such cases, attributing the phenotype solely to targeted degradation by the active PROTAC would be inappropriate.
It is also important to consider the possibility of "hook effects" in PROTAC studies, where very high concentrations of the PROTAC can lead to decreased degradation due to saturation of the E3 ligase or target protein binding sites, preventing effective ternary complex formation. biorxiv.org Observing a hook effect with the active PROTAC (TL 12-186) but not with the negative control (this compound) can further support the degradation mechanism. biorxiv.org
Limitations of this compound as a Control and Complementary Orthogonal Methods
While this compound is a valuable negative control, it has inherent limitations. As an analog of TL 12-186 with a specific modification to abolish degradation, it controls for the presence of the molecule's structural components but may not fully replicate all potential off-target interactions or cellular uptake characteristics of the active PROTAC. nih.gov Differences in cellular permeability or metabolism between TL 12-186 and this compound could also influence the interpretation of results.
Genetic Knockout or Knockdown: Using techniques like CRISPR/Cas9-mediated gene knockout or siRNA/shRNA-mediated knockdown to reduce the expression of the target protein can mimic the effect of degradation. rndsystems.com Comparing the phenotype of genetic depletion to that induced by the active PROTAC provides orthogonal validation.
Proteasome Inhibitors: Co-treatment with proteasome inhibitors (e.g., MG-132, Lactacystin) should block the degradation induced by the active PROTAC (TL 12-186) and potentially rescue the associated phenotype. tocris.comnih.gov this compound's activity should not be affected by proteasome inhibition.
Mutagenesis of E3 Ligase Binding Site: If the E3 ligase binding site on the target protein is known, mutating key residues can prevent ternary complex formation and degradation by the active PROTAC, without affecting the binding of the negative control.
Alternative Degraders or Inhibitors: Comparing the effects of TL 12-186 to alternative PROTACs targeting the same protein via a different E3 ligase, or to traditional small molecule inhibitors of the target protein, can provide further insights into the mechanism and the specific advantages of degradation.
By integrating data from experiments using this compound as a negative control with results from these orthogonal approaches, researchers can build a more robust case for attributing observed biological effects to targeted protein degradation.
Broader Implications and Future Perspectives for Negative Control Design in Tpd
Advancements in Rational Design of Mechanistic Controls for Diverse PROTAC Chemistries
The design of effective mechanistic controls has evolved alongside the increasing diversity of PROTAC chemistries. Early PROTACs often faced challenges such as poor cell permeability due to peptide components. wikipedia.org Modern PROTACs, predominantly small molecules, offer greater opportunities for rational control design. nih.govwikipedia.org TL 13-27 exemplifies this advancement as a small molecule negative control specifically designed for the multi-kinase degrader TL 12-186. guidetoimmunopharmacology.orgguidetopharmacology.org Mechanistic controls are typically engineered by modifying the PROTAC structure to disrupt binding to either the E3 ligase or the target protein, or by altering the linker in a way that prevents effective ternary complex formation. nih.govtocris.com In the case of this compound, its design as a negative control for TL 12-186 implies a modification that ablates the ability to induce target degradation, likely by disrupting E3 ligase binding or productive ternary complex formation, while retaining similarity to the parent degrader. guidetopharmacology.org This allows researchers to isolate the effects mediated specifically by the PROTAC mechanism.
Challenges in Developing Pan-Target Negative Controls for TPD Modalities
The inherent complexity and diversity within TPD modalities pose significant challenges to the development of universal, pan-target negative controls. PROTACs are composed of three key components: a target protein ligand, an E3 ubiquitin ligase ligand, and a linker connecting them. nih.govnih.gov Variations in any of these components, as well as the specific POI and recruited E3 ligase (such as Cereblon (CRBN) or VHL), influence the formation and stability of the ternary complex and the subsequent degradation efficiency. nih.govtocris.com Consequently, a negative control effective for one PROTAC targeting a specific protein and utilizing a particular E3 ligase is unlikely to serve as a valid control for a PROTAC with a different target, E3 ligase, or even a significantly different linker design. This compound, for instance, is a negative control specifically for TL 12-186, a degrader that recruits CRBN. guidetoimmunopharmacology.org Its utility as a control is tied to the specific molecular interactions facilitated by TL 12-186. Developing controls that could apply across a wide range of targets and PROTAC architectures remains a significant hurdle, often necessitating the creation of tailored controls for individual or closely related degrader series.
Contribution of Mechanistic Controls like this compound to the Refinement of PROTAC Drug Discovery
Mechanistic controls are indispensable tools in refining the PROTAC drug discovery process. By using compounds like this compound in parallel with the active degrader (TL 12-186), researchers can confirm that observed protein degradation phenotypes are directly a result of the PROTAC-mediated ubiquitination and proteasomal degradation pathway. nih.govguidetopharmacology.org Studies have shown that this compound demonstrates no kinase degradation in vitro, in contrast to TL 12-186. guidetoimmunopharmacology.orgnih.gov Furthermore, research indicates that this compound does not engage with CRBN in cellular assays, unlike the active degrader TL 12-186. guidetopharmacology.org This lack of CRBN engagement and degradation activity confirms that the degradation observed with TL 12-186 is dependent on its ability to recruit CRBN and induce the degradation machinery. By comparing the effects of the active PROTAC to its negative control, researchers can confidently validate on-target degradation, differentiate PROTAC activity from potential off-target effects of the individual ligands or linker, and gain insights into the mechanism of action. This is crucial for optimizing PROTAC design and predicting efficacy and selectivity.
Prospective Role of this compound Analogs in Elucidating Specific Ligand-Target Interactions
While this compound itself is a negative control analog of an active degrader, the strategy behind its design – modifying a functional molecule to understand the contribution of specific interactions – highlights a broader principle applicable to elucidating ligand-target interactions in TPD. By systematically modifying different parts of a PROTAC molecule and generating analogs, researchers can probe the impact of target protein binding affinity, E3 ligase binding affinity, linker length, composition, and rigidity on ternary complex formation, stability, and ultimately, degradation efficiency. Although specific future research on analogs of this compound is not detailed in the search results, the existence and use of this compound as a non-degrading analog of TL 12-186 demonstrate the value of this approach. guidetopharmacology.org Creating further analogs based on the this compound structure, for example, by reintroducing modified E3 ligase binders or altering the linker, could potentially help dissect the precise structural requirements for productive CRBN engagement and subsequent degradation by this class of molecules. This analog-based approach, exemplified by the creation and use of controls like this compound, is a powerful method for gaining a deeper understanding of the intricate molecular recognition events that govern PROTAC activity and for guiding the design of more potent and selective degraders.
Comparative Data:
Compound | Role | Target Degradation (in vitro/cellular) | CRBN Engagement (cellular) | Molecular Weight ( g/mol ) | Formula | PubChem CID |
TL 12-186 | Multi-kinase Degrader | Yes guidetoimmunopharmacology.org | Yes guidetopharmacology.org | 931.46 / 931.5 guidetoimmunopharmacology.org | C44H51ClN10O9S guidetoimmunopharmacology.org | 134812843 |
This compound | Negative Control | No guidetoimmunopharmacology.orgnih.gov | No guidetopharmacology.org | 917.48 guidetoimmunopharmacology.orgnih.gov | C44H53ClN10O8S guidetoimmunopharmacology.orgnih.gov | 134812843* |
TL 13-87 | Parental Inhibitor | Less potent proliferation inhibition than TL12-186 in CRBN-/- cells guidetopharmacology.org | Not specified in searches | Not specified in searches | Not specified in searches | Not found |
Pomalidomide | CRBN E3 Ligase Ligand | N/A (component of TL 12-186) | Yes (as a ligand) guidetopharmacology.org | 273.248 | C13H11N3O4 | 134780 |
Q & A
Q. What are the established synthetic routes for TL 13-27 derivatives, and how are reaction conditions optimized?
this compound derivatives (3,5-diaryl-2-pyrazolines) are synthesized via cyclocondensation of hydroxychalcones with hydrazine derivatives. Key optimization parameters include solvent selection (ethanol or methanol), temperature (60–80°C), and reaction duration (12–24 hours). Post-synthesis, products are purified via recrystallization or column chromatography. Structural confirmation relies on elemental analysis and NMR spectroscopy, with 1H-NMR spectra revealing characteristic ABX spin systems for heterocyclic ring protons .
Q. Which spectroscopic techniques are critical for characterizing this compound's structural isomers?
1H- and 13C-NMR are primary tools for structural elucidation. In 1H-NMR, coupling constants (e.g., JAB = 10–12 Hz) distinguish cis/trans isomers, while 13C-NMR identifies carbonyl groups and aryl substituents. Complementary techniques like IR spectroscopy confirm functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹). Elemental analysis validates stoichiometric purity .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data when synthesizing novel this compound analogs?
Discrepancies in NMR data may arise from dynamic equilibria (e.g., keto-enol tautomerism) or impurities. Strategies include:
Q. What computational approaches validate this compound's reactivity predictions?
Density Functional Theory (DFT) models reaction pathways, such as hydrazine attack on chalcone carbonyl groups. Key parameters include activation energies and frontier molecular orbitals. Experimental validation employs kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to compare theoretical and observed rate constants .
Q. How should experimental protocols be designed to ensure reproducibility in this compound synthesis?
- Detailed documentation : Specify molar ratios, solvent batches, and equipment calibration.
- Purification thresholds : Report melting points (±0.5°C) and HPLC purity (>95%).
- Supplementary failure logs : Include unsuccessful attempts (e.g., side reactions under basic conditions) to guide troubleshooting .
Q. What strategies address conflicting reports on this compound's biological activity?
- Orthogonal assays : Combine in vitro enzymatic inhibition with cell viability assays.
- Standardized conditions : Control variables like DMSO concentration (<0.1% v/v) to mitigate solvent interference.
- Meta-analysis : Aggregate data across studies to identify trends (e.g., substituent electronegativity correlating with activity) .
Methodological Guidelines
- Data presentation : Use tables to compare reaction yields (e.g., 60–85% for derivatives 13-27) and spectral data (δ 2.4 ppm for N-acetyl groups in 1H-NMR) .
- Ethical compliance : Adhere to safety protocols for hydrazine handling (e.g., fume hood use, PPE) .
- Peer review : Pre-submission validation by independent labs strengthens credibility .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.